3,5-Pyrazolidinedione, 1,2-diphenyl-4-(morpholinomethylene)-
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Overview
Description
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(morpholinomethylene)- is a heterocyclic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolidinedione core substituted with diphenyl and morpholinomethylene groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-pyrazolidinedione derivatives typically involves the cyclization of ethoxycarbonylacetohydrazide using sodium methoxide . For the specific compound 1,2-diphenyl-4-(morpholinomethylene)-3,5-pyrazolidinedione, the synthesis can be achieved through the Knoevenagel reaction of carbonyl derivatives with 3,5-pyrazolidinedione . Another method involves the cyclization of arylidene malonic acid hydrazide with glacial acetic acid .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-4-(morpholinomethylene)-3,5-pyrazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield benzyl derivatives.
Substitution: The compound can undergo substitution reactions with aryldiazonium salts to form arylazo derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Aryldiazonium salts are used under acidic conditions to facilitate the substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Benzyl derivatives.
Substitution: Arylazo derivatives.
Scientific Research Applications
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(morpholinomethylene)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and dyes.
Biology: Investigated for its potential anti-inflammatory and analgesic properties.
Medicine: Explored for its therapeutic potential in treating conditions such as rheumatoid arthritis.
Industry: Utilized in the development of color photography dyes and as a reagent in analytical procedures.
Mechanism of Action
The mechanism of action of 3,5-pyrazolidinedione derivatives, including 1,2-diphenyl-4-(morpholinomethylene)-, involves the inhibition of specific enzymes and pathways. For instance, phenylbutazone, a related compound, inhibits cyclooxygenase enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects . The molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to interact with various cellular proteins and receptors.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Known for its anti-inflammatory properties.
Sulfinpyrazone: Used as a uricosuric agent in the treatment of gout.
4-allyl-1,2-diphenyl-3,5-pyrazolidinedione: Utilized in research for its unique chemical properties.
Uniqueness
1,2-Diphenyl-4-(morpholinomethylene)-3,5-pyrazolidinedione is unique due to the presence of the morpholinomethylene group, which imparts distinct chemical reactivity and biological activity compared to other pyrazolidinedione derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
24665-83-6 |
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Molecular Formula |
C20H19N3O3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethylidene)-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H19N3O3/c24-19-18(15-21-11-13-26-14-12-21)20(25)23(17-9-5-2-6-10-17)22(19)16-7-3-1-4-8-16/h1-10,15H,11-14H2 |
InChI Key |
RLOXCEFPQOFJDM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C=C2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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